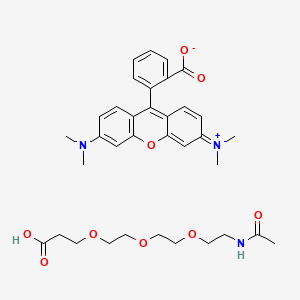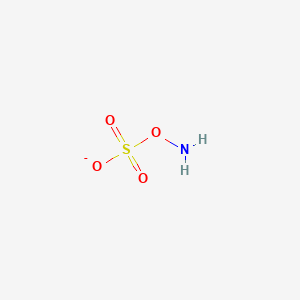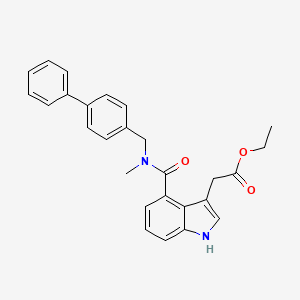
5-Bromo-3-methylidenepyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-methylidenepyridin-2-one is a heterocyclic organic compound that features a bromine atom, a methylidene group, and a pyridinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methylidenepyridin-2-one can be achieved through several methods. One common approach involves the bromination of 3-methylpyridin-2-one using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions and yields the desired brominated product .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using more efficient and environmentally friendly methods. One such method involves the use of 5-methylnicotinic acid as the starting material, which undergoes a series of reactions including esterification, reduction, and bromination to yield the final product . This method is advantageous due to its high yield and suitability for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-methylidenepyridin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylidene group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The pyridinone ring can be reduced to form dihydropyridinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include azido or thiol-substituted pyridinones.
Oxidation Reactions: Products include carbonyl-containing pyridinones.
Reduction Reactions: Products include dihydropyridinone derivatives.
Applications De Recherche Scientifique
5-Bromo-3-methylidenepyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, including liquid crystals and organic semiconductors
Mécanisme D'action
The mechanism of action of 5-Bromo-3-methylidenepyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: Another brominated pyridine derivative with similar reactivity and applications.
3-Bromoimidazo[1,2-a]pyridine: A compound with a similar bromine substitution pattern but different ring structure.
5-Methyl-3-(bromomethyl)pyridine: A compound with a bromomethyl group instead of a bromomethylidene group .
Uniqueness
5-Bromo-3-methylidenepyridin-2-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a methylidene group
Propriétés
Formule moléculaire |
C6H4BrNO |
|---|---|
Poids moléculaire |
186.01 g/mol |
Nom IUPAC |
5-bromo-3-methylidenepyridin-2-one |
InChI |
InChI=1S/C6H4BrNO/c1-4-2-5(7)3-8-6(4)9/h2-3H,1H2 |
Clé InChI |
YWXRYOILHGZPIN-UHFFFAOYSA-N |
SMILES canonique |
C=C1C=C(C=NC1=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2S)-2-(benzylcarbamoylamino)-N-[1-[(3-chloro-2-methoxyphenyl)methylamino]-1,2-dioxopentan-3-yl]-4-methylpentanamide](/img/structure/B12366603.png)

![(4aS)-3-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-N-[4-[[(2R)-4-[4-[7-[[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptanoyl]piperazin-1-yl]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carboxamide](/img/structure/B12366606.png)


